molecular formula C11H6F3NO2S B2661068 4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid CAS No. 847956-11-0

4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid

Cat. No. B2661068
CAS RN: 847956-11-0
M. Wt: 273.23
InChI Key: RFUZJOUSSSAGOB-UHFFFAOYSA-N
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Description

“4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid” is a chemical compound with a molecular weight of 273.23 . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of “4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid” consists of a thiazole ring attached to a phenyl ring with a trifluoromethyl group and a carboxylic acid group . The exact structure can be represented by the InChI code: 1S/C11H6F3NO2S/c12-11(13,14)8-2-1-3-9(6-8)16-7(10(15)16)4-5-17/h1-6H (InChI key: PHSFBESZXIUREP-UHFFFAOYSA-N) .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The trifluoromethyl (TFM, -CF₃) group in this compound contributes to its pharmacological properties. Researchers have explored its potential as a pharmacophore in drug design. Some FDA-approved drugs over the past 20 years incorporate the TFM group, demonstrating its significance in medicinal chemistry . Further studies could uncover novel drug candidates based on this scaffold.

Antifungal Agents

Thiazole derivatives, including those containing the TFM group, have shown promise as antifungal agents. Their activity against fungal pathogens makes them valuable in combating infections . Investigating the specific mechanisms of action and optimizing their efficacy could lead to new antifungal therapies.

Nematocidal Activity

While not widely explored, thiazole-based compounds have demonstrated nematocidal properties . Investigating the effects of 4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid on nematodes could provide insights into its potential as an anthelmintic agent.

Inverse Agonists for Autoimmune Diseases

Recent research has highlighted the importance of stereochemistry in pyrrolidine derivatives. Replacing non-stereochemical groups with stereochemical ones can enhance the activity of compounds. For instance, cis-3,4-diphenylpyrrolidine derivatives with stereochemical modifications act as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), implicated in autoimmune diseases . Exploring similar modifications in thiazole-based compounds may yield promising results.

Organic Synthesis and Catalysis

Fluorine-containing compounds, including those with TFM groups, play a crucial role in organic synthesis and catalysis. Their unique reactivity patterns make them valuable tools for creating complex molecules . Researchers can explore the use of 4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid in various synthetic transformations.

Heterocyclic Chemistry

The compound’s thiazole ring contributes to its heterocyclic nature. Researchers interested in designing novel heterocycles may find inspiration in its structure. Additionally, the synthetic approaches used to create related heteropentalenes could inform further studies .

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)8-5-18-9(15-8)10(16)17/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUZJOUSSSAGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid

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